HDAC1/2 and CDK2-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of HDAC1/2 and CDK2-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the following steps:

Preparation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through reactions such as condensation, cyclization, and functional group transformations.

Formation of this compound: The intermediate compounds undergo further reactions, including coupling and deprotection, to form the final product. .

Chemical Reactions Analysis

HDAC1/2 and CDK2-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

Applications in Cancer Research

The inhibition of HDAC1/2 has emerged as a promising strategy in cancer therapy due to their role in tumorigenesis. Inhibitors targeting these enzymes can induce apoptosis and block the proliferation of cancer cells.

Case Studies:

- Breast Cancer: Research has demonstrated that inhibiting HDAC1/2 can sensitize breast cancer cells to chemotherapy by reactivating tumor suppressor genes .

- Hepatocellular Carcinoma: Inhibition of HDACs has been shown to induce G1 phase arrest and promote apoptosis in liver cancer cells, highlighting their potential as therapeutic targets .

Role of CDK2-IN-1

CDK2-IN-1 specifically inhibits cyclin-dependent kinase 2, which is crucial for the progression of the cell cycle. By blocking CDK2 activity, CDK2-IN-1 can effectively halt cell division and induce apoptosis in rapidly dividing cancer cells.

Mechanism:

- Cell Cycle Arrest: By inhibiting CDK2, this compound prevents the transition from G1 to S phase, effectively blocking cellular proliferation .

- Synergistic Effects: The combination of HDAC inhibitors with CDK inhibitors may enhance therapeutic efficacy by targeting multiple pathways involved in cancer progression.

Mechanism of Action

HDAC1/2 and CDK2-IN-1 exerts its effects by inhibiting the activities of histone deacetylase 1, histone deacetylase 2, and cyclin-dependent kinase 2. The inhibition of histone deacetylase leads to increased acetylation of histones, resulting in relaxed chromatin structure and altered gene expression. The inhibition of cyclin-dependent kinase 2 blocks the cell cycle progression, leading to cell cycle arrest and apoptosis. The compound targets specific molecular pathways involved in cell cycle regulation and gene expression .

Comparison with Similar Compounds

CDK2-IN-1: Dual Inhibitory Activity

HDAC1/2 and CDK2-IN-1 (compound 14d ) is a dual-target inhibitor with IC50 values of 70.7 μM (HDAC1) , 23.1 μM (HDAC2) , and 0.80 μM (CDK2) . It blocks the cell cycle (G1/S phase) and induces apoptosis, demonstrating antitumor efficacy in vivo .

Comparison with HDAC Inhibitors

Selectivity and Binding Modes

- Romidepsin : A cyclic depsipeptide HDAC inhibitor (pan-HDAC) with predicted binding modes similar to FK-A3. Molecular dynamics simulations reveal that its NH moiety forms hydrogen bonds with Asp99 in HDAC1, analogous to HDAC8’s interaction with largazole .

- HDAC1/MAO-B-IN-1 : A brain-penetrant dual inhibitor (IC50: 21.4 nM for HDAC1, 99.0 nM for MAO-B), showing higher HDAC1 potency than this compound .

- Compound 19l : A benzamide-based HDAC3 inhibitor with selectivity over HDAC1/2 due to aromatic substituents incompatible with HDAC3’s foot pocket .

Table 1: HDAC Inhibitor Comparison

Catalytic vs. Structural Roles

HDAC1/2 catalytic activity is indispensable for embryonic development, as shown by knock-in mice expressing inactive isoforms . In contrast, structural roles (e.g., NuRD complex stability) are less critical for viability but essential for mitotic accuracy .

Comparison with CDK Inhibitors

CDK2-Specific Inhibitors

- Prexasertib (LY2606368) : A CHK1 inhibitor (Ki = 0.9 nM) with off-target activity against CDK2 (IC50 <1 nM). It induces DNA damage and apoptosis, unlike this compound’s dual mechanism .

- Used to synthesize Nek1 inhibitors .

Dual CDK/HDAC Inhibitors

- Compounds 11a–11k : Pyrazine-linked CDK4/HDAC inhibitors with IC50s as low as 0.68 nM for HDAC1. Linker length (e.g., oxygen vs. piperazine) critically affects HDAC1 potency .

- This compound : Less potent against HDAC1/2 than 11a–11k but uniquely combines CDK2 inhibition.

Table 2: CDK Inhibitor Comparison

Structural and Kinetic Insights

HDAC Binding Dynamics

HDAC1/2 inhibitors share conserved interactions (e.g., Asp99 in HDAC1) with class I HDACs like HDAC7. However, HDAC8’s larger active site accommodates bulkier inhibitors (e.g., largazole) .

Kinetic Selectivity

Most HDAC1/2 inhibitors lack kinetic selectivity (e.g., BRD6688 derivatives bind both isoforms similarly). This compound’s moderate HDAC1/2 potency suggests non-selective binding .

Therapeutic Implications

This compound’s dual mechanism may synergize cell cycle arrest (via CDK2) and epigenetic modulation (via HDAC1/2), enhancing antitumor effects. Future work should optimize linker chemistry and isoform selectivity.

Biological Activity

Histone deacetylases (HDACs) 1 and 2, along with cyclin-dependent kinase 2 (CDK2), play crucial roles in regulating gene expression, cell cycle progression, and cellular proliferation. The compound CDK2-IN-1 has emerged as a significant inhibitor targeting both HDAC1/2 and CDK2, demonstrating potential therapeutic applications, particularly in oncology. This article delves into the biological activities of HDAC1/2 and CDK2-IN-1, supported by research findings, data tables, and case studies.

Overview of HDAC1/2

Histone deacetylases 1 and 2 are integral components of corepressor complexes that regulate chromatin structure and gene transcription by removing acetyl groups from histone proteins. This activity leads to a more compact chromatin structure, thereby repressing gene expression. Both enzymes are highly homologous, sharing approximately 75% identity in their DNA sequences and 85% in protein sequences, yet they exhibit distinct functional roles in various cellular contexts .

Key Functions of HDAC1/2

- Gene Regulation : HDAC1/2 are involved in transcriptional repression and activation through their dynamic interaction with chromatin .

- Cell Cycle Regulation : They play a critical role in cell cycle progression, particularly during mitosis. Phosphorylation of HDAC1/2 is essential for their dissociation from chromatin during this phase .

- Stem Cell Maintenance : Studies have shown that HDAC1/2 are vital for the self-renewal of embryonic stem cells, with their knockout leading to significant deregulation of pluripotency factors such as Oct4 and Nanog .

Biological Activity of CDK2-IN-1

CDK2-IN-1 is a novel compound designed to inhibit both HDAC1/2 and CDK2. This dual inhibition is particularly relevant in cancer therapy due to the overexpression of these targets in various malignancies.

CDK2-IN-1 functions by:

- Inhibiting Enzymatic Activity : It effectively inhibits the enzymatic activities of HDAC1 (IC50 = 70.7 nM), HDAC2 (IC50 = 23.1 nM), and CDK2 (IC50 = 0.80 μM) .

- Inducing Cell Cycle Arrest : The compound has been shown to block the cell cycle at the G2/M phase, leading to increased apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activities of HDAC1/2 and the effects of CDK2-IN-1:

Study Findings

- Cell Viability and Proliferation : Double knockout (DKO) studies on Hdac1/2 in embryonic stem cells revealed a loss of cell viability associated with abnormal mitotic spindles and chromosome segregation defects . This underscores the essential role these enzymes play in maintaining genomic stability.

- Cancer Models : In vivo studies utilizing xenograft models demonstrated that compounds like CDK2-IN-1 exhibit potent antitumor activity, effectively reducing tumor growth while maintaining acceptable pharmacokinetic profiles .

Data Table

| Compound | Target(s) | IC50 Values (nM) | Mechanism | Effects on Cell Cycle |

|---|---|---|---|---|

| CDK2-IN-1 | HDAC1 | 70.7 | Inhibition of deacetylation | G2/M phase arrest |

| HDAC2 | 23.1 | Inhibition of deacetylation | G2/M phase arrest | |

| CDK2 | 800 | Inhibition of kinase activity | G2/M phase arrest |

Q & A

Basic Research Questions

Q. What is the mechanism of dual inhibition by HDAC1/2 and CDK2-IN-1, and how are its IC50 values experimentally validated?

this compound (compound 14d) inhibits HDAC1 (IC50 = 70.7 μM), HDAC2 (IC50 = 23.1 μM), and CDK2 (IC50 = 0.80 μM) via enzymatic assays using recombinant proteins and cell lysates. To validate IC50 values, researchers employ dose-response curves with fluorogenic substrates (e.g., acetylated histone H3 for HDACs) and kinase activity assays (e.g., ATP-competitive binding for CDK2) . Cell-based validation includes Western blotting for acetylated histones (HDAC inhibition) and phospho-RB Ser807/811 (CDK2 inhibition) .

Q. How should in vivo antitumor efficacy studies for this compound be designed to account for cell cycle arrest and apoptosis?

Use xenograft models (e.g., leukemia or solid tumors) with daily intraperitoneal dosing (e.g., 20–50 mg/kg). Monitor tumor volume and survival rates alongside pharmacodynamic markers:

- Cell cycle arrest : Flow cytometry for G1/S phase accumulation (propidium iodide staining).

- Apoptosis : TUNEL assay or cleaved caspase-3 immunohistochemistry . Include control groups treated with single-target HDAC or CDK2 inhibitors to isolate dual-inhibition effects.

Q. What experimental methods are recommended to distinguish HDAC1/2 inhibition from off-target epigenetic effects?

- Perform ChIP-seq for HDAC1/2-bound genomic regions (e.g., pluripotency genes like NANOG or POU5F1) in treated vs. untreated cells .

- Compare transcriptional profiles using RNA-seq to identify HDAC-specific gene sets (e.g., Müller PluriNet) versus non-HDAC-regulated pathways .

- Use selective HDAC1/2 inhibitors (e.g., Entinostat) as controls to assess specificity .

Q. How can researchers ensure reproducibility in this compound studies, particularly in cell culture models?

- Standardize cell synchronization (e.g., serum starvation for G0/G1 arrest) before treatment.

- Use multiple cell lines (e.g., HEL erythroleukemia, HCT116 colorectal carcinoma) to confirm broad activity .

- Report detailed protocols for compound solubility (e.g., DMSO concentration ≤0.1%) and stability in culture media .

Q. What are the key controls for apoptosis assays when testing this compound?

- Positive controls : Staurosporine (apoptosis inducer) and Trichostatin A (HDAC inhibitor).

- Negative controls : Vehicle-treated cells and caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase-dependent apoptosis .

- Quantify Annexin V/PI staining via flow cytometry with gating strategies to exclude necrotic cells .

Advanced Research Questions

Q. How does the dual inhibition of HDAC1/2 and CDK2 synergize to enhance antitumor effects, and what statistical methods quantify this synergy?

Synergy is evaluated using Chou-Talalay combination index (CI) analysis. Treat cells with this compound at fixed ratios (e.g., 1:1 to 4:1) and calculate CI values via CompuSyn software. A CI < 1 indicates synergy. Validate with isobologram analysis and transcriptomic profiling to identify co-regulated pathways (e.g., MYC suppression) .

Q. What strategies address potential off-target effects of this compound on non-cancerous cells (e.g., hematopoietic stem cells)?

- Compare toxicity profiles in primary hematopoietic stem cells (HSCs) versus cancer cells using colony-forming assays .

- Monitor HSC markers (e.g., CD34+/CD38−) and apoptosis regulators (e.g., BCL2 family) in bone marrow samples from treated murine models .

- Use conditional Hdac1/2 knockout models to isolate compound-specific effects from genetic ablation .

Q. How can contradictory data on HDAC1/2 inhibition in pluripotency versus cancer cell death be reconciled?

Context-dependent effects arise from differential gene regulation:

- In embryonic stem cells (ESCs), HDAC1/2 maintains pluripotency by repressing differentiation genes (e.g., DNMT3B) .

- In cancer cells, HDAC1/2 inhibition derepresses tumor suppressors (e.g., p21) while CDK2 blockade prevents S-phase entry. Resolve contradictions using cell-type-specific chromatin accessibility maps (ATAC-seq) and CRISPR-mediated gene silencing .

Q. What methodologies identify resistance mechanisms to this compound in long-term treatment models?

- Generate resistant clones via chronic exposure (≥6 months) to sublethal doses.

- Perform whole-exome sequencing to identify mutations in HDAC1, CDK2, or downstream targets (e.g., RB1).

- Validate resistance drivers using CRISPR-Cas9 knock-in and rescue experiments .

Q. How can researchers differentiate epigenetic (HDAC) versus cell cycle (CDK2) contributions to tumor suppression in vivo?

- Use time-course experiments : Early-phase tumor regression (≤7 days) is driven by CDK2 inhibition (cell cycle arrest), while sustained effects (≥14 days) correlate with HDAC-mediated epigenetic remodeling .

- Employ kinase-dead CDK2 mutants to isolate HDAC-specific effects in xenografts .

- Profile histone acetylation (H3K9ac, H3K27ac) and CDK2 activity (phospho-CDK2 Thr160) in sequential tumor biopsies .

Properties

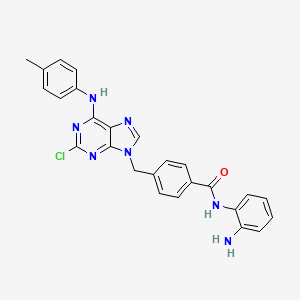

Molecular Formula |

C26H22ClN7O |

|---|---|

Molecular Weight |

483.9 g/mol |

IUPAC Name |

N-(2-aminophenyl)-4-[[2-chloro-6-(4-methylanilino)purin-9-yl]methyl]benzamide |

InChI |

InChI=1S/C26H22ClN7O/c1-16-6-12-19(13-7-16)30-23-22-24(33-26(27)32-23)34(15-29-22)14-17-8-10-18(11-9-17)25(35)31-21-5-3-2-4-20(21)28/h2-13,15H,14,28H2,1H3,(H,31,35)(H,30,32,33) |

InChI Key |

XHELPOUKGPDRRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.